

N-Boc-4-iodopiperidine chemical structure

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>Tert-butyl 4-iodopiperidine-1-carboxylate</i> |
| Cat. No.: | B1311319 |

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An In-depth Technical Guide to N-Boc-4-iodopiperidine for Researchers and Drug Development Professionals

Introduction

N-Boc-4-iodopiperidine (**tert-butyl 4-iodopiperidine-1-carboxylate**) is a versatile synthetic intermediate playing a crucial role in medicinal chemistry and drug discovery.^[1] Its structure, featuring a piperidine ring with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it an ideal building block for the synthesis of complex, biologically active molecules.^{[1][2]} The Boc group provides stability and allows for controlled deprotection, while the iodo-substituent serves as a versatile handle for various chemical transformations, including nucleophilic substitutions and coupling reactions.^{[1][3]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications in pharmaceutical development.

Chemical Structure and Properties

N-Boc-4-iodopiperidine is an organic halogenated compound that appears as a white to light brown crystalline powder or a low-melting solid at room temperature.^{[2][4]} The molecule consists of a piperidine ring substituted with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.^[2] It is sparingly soluble in water but soluble in methanol.^{[4][5]}

Table 1: Chemical and Physical Properties of N-Boc-4-iodopiperidine

| Property | Value | Reference(s) |
|--------------------|---|---|
| CAS Number | 301673-14-3 | [1] [2] [4] [5] |
| Molecular Formula | C ₁₀ H ₁₈ INO ₂ | [1] [2] [6] |
| Molecular Weight | 311.16 g/mol | [1] [6] |
| Appearance | White to pale brown crystalline powder or solid | [1] [2] [4] |
| Melting Point | 35-38 °C / 45-51 °C | [1] [4] [7] |
| Boiling Point | 318.8 °C at 760 mmHg | [2] [4] |
| Density | 1.5 g/cm ³ | [4] |
| Solubility | Slightly soluble in water; Soluble in methanol | [4] [5] |
| Polar Surface Area | 29.54 Å ² | [2] [6] |
| Storage Conditions | 0-8 °C, Keep in dark place, Sealed in dry | [1] [7] |

Synthesis of N-Boc-4-iodopiperidine

The most common laboratory-scale synthesis of N-Boc-4-iodopiperidine involves the iodination of its precursor, N-Boc-4-hydroxypiperidine. This method utilizes a triphenylphosphine/iodine system in the presence of imidazole.

Experimental Protocol: Synthesis from N-Boc-4-hydroxypiperidine

This protocol is based on a general procedure reported in the literature.[\[5\]](#)

Materials:

- N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol)
- Triphenylphosphine (16.9 g, 64.6 mmol)

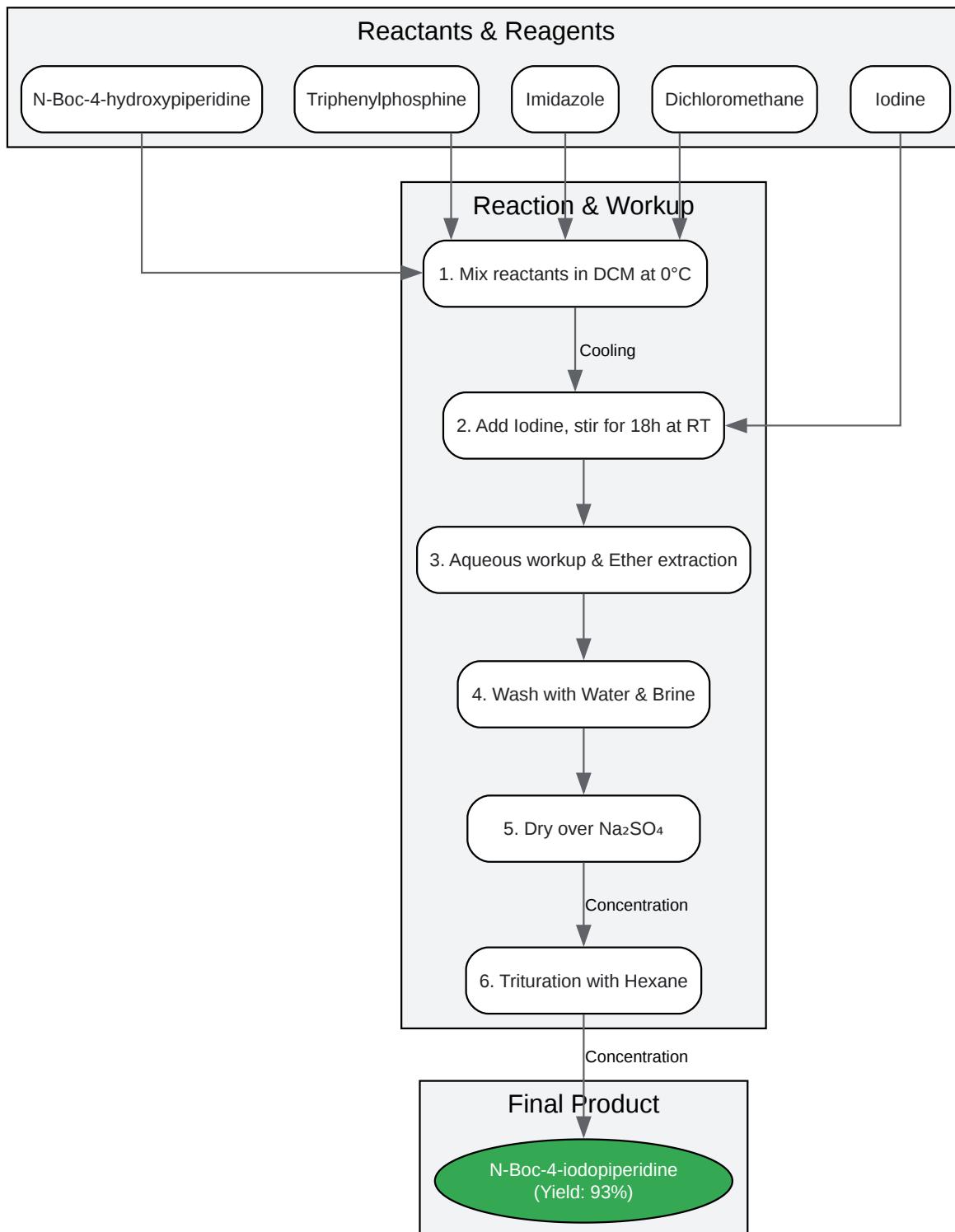
- Imidazole (5.07 g, 74.5 mmol)
- Iodine (15.1 g, 59.6 mmol)
- Dichloromethane (DCM), 200 mL
- Diethyl ether
- Hexane
- Water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Ice bath
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in dichloromethane (200 mL), add triphenylphosphine (16.9 g, 64.6 mmol) and imidazole (5.07 g, 74.5 mmol) sequentially. [\[5\]](#)
- Cool the reaction mixture to 0°C using an ice bath.[\[5\]](#)
- Slowly add iodine (15.1 g, 59.6 mmol) in portions to the cooled mixture.[\[5\]](#)
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[\[5\]](#)
- Upon reaction completion, dilute the solution with water and extract the aqueous phase with diethyl ether.[\[5\]](#)
- Combine the organic layers and wash them sequentially with water and saturated sodium chloride solution.[\[5\]](#)

- Dry the combined organic layer over anhydrous sodium sulfate.[5]
- Filter the drying agent and concentrate the solvent under reduced pressure.[5]
- Grind the resulting residue with hexane to precipitate and remove excess triphenylphosphine and triphenylphosphine oxide byproducts.[5]
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product, N-Boc-4-iodopiperidine, as a colorless oil (14.4 g, 93% yield).[5]

Synthesis Workflow for N-Boc-4-iodopiperidine

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Caption: Synthesis workflow for N-Boc-4-iodopiperidine.

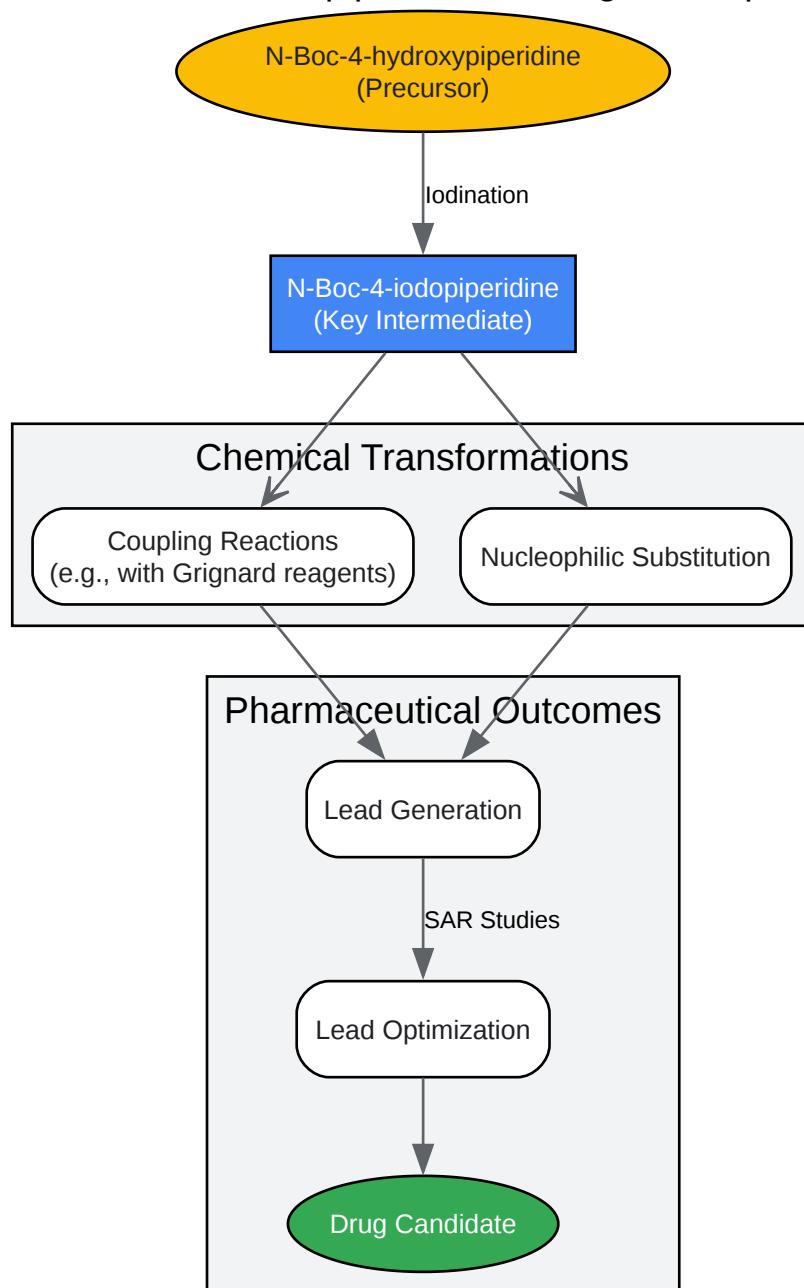
Applications in Drug Discovery and Development

N-Boc-4-iodopiperidine serves as a pivotal intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.^[1] The piperidine scaffold is a common structural motif in many pharmaceutically active compounds.^[8] The Boc-protected nitrogen and the reactive C-I bond allow for sequential and controlled functionalization, enabling chemists to build complex molecular architectures.^{[1][3]}

This building block is frequently used in:

- Coupling Reactions: It participates in iron- and cobalt-catalyzed arylation reactions with Grignard reagents.^[5]
- Nucleophilic Substitution: The iodide is an excellent leaving group, facilitating substitution reactions to introduce diverse functional groups at the 4-position.^[1]
- Synthesis of Complex Heterocycles: It is a precursor for creating more elaborate heterocyclic systems integral to many drug candidates.^[1] For example, while not a direct reaction of the iodo-derivative, its precursor N-Boc-4-hydroxypiperidine can be oxidized to N-Boc-4-piperidone, which is used in domino reactions to form complex structures like hydrobenzimidazo[2,1-e]acridines.^{[9][10]} The related compound N-Boc-4-piperidinone is a key starting material in the synthesis of fentanyl.^[11]

Role of N-Boc-4-iodopiperidine in Drug Development



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